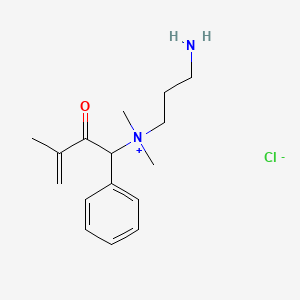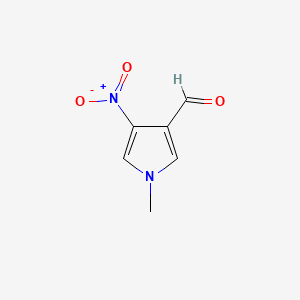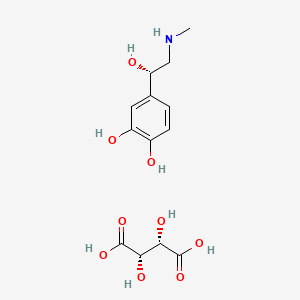
methacryloylaminopropyldimethylbenzylammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methacryloylaminopropyldimethylbenzylammonium chloride is a complex organic compound with a unique structure that includes an aminium chloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methacryloylaminopropyldimethylbenzylammonium chloride typically involves multiple steps. One common method includes the reaction of 3-aminopropylamine with a suitable ketone to form an intermediate, which is then reacted with a phenyl group and further processed to introduce the chloride ion. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions where the reactants are combined in reactors under specific conditions. The process may include purification steps such as crystallization or distillation to isolate the final product. The use of automated systems and quality control measures ensures consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
methacryloylaminopropyldimethylbenzylammonium chloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
methacryloylaminopropyldimethylbenzylammonium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which methacryloylaminopropyldimethylbenzylammonium chloride exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets can vary depending on the application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Aminopropyl)triethoxysilane: A similar compound used in surface functionalization and material synthesis.
N-(3-Aminopropyl)methacrylamide hydrochloride: Used in polymer chemistry and material science.
Uniqueness
methacryloylaminopropyldimethylbenzylammonium chloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of functional groups allows for versatile applications and interactions that are not observed in similar compounds.
Eigenschaften
CAS-Nummer |
122988-32-3 |
|---|---|
Molekularformel |
C16H25ClN2O |
Molekulargewicht |
296.839 |
IUPAC-Name |
3-aminopropyl-dimethyl-(3-methyl-2-oxo-1-phenylbut-3-enyl)azanium;chloride |
InChI |
InChI=1S/C16H25N2O.ClH/c1-13(2)16(19)15(14-9-6-5-7-10-14)18(3,4)12-8-11-17;/h5-7,9-10,15H,1,8,11-12,17H2,2-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
QOXCYTZTLIGOLK-UHFFFAOYSA-M |
SMILES |
CC(=C)C(=O)C(C1=CC=CC=C1)[N+](C)(C)CCCN.[Cl-] |
Synonyme |
METHACRYLOYL AMINOPROPYL DIMETHYLBENZYL AMMONIUM CHLORIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10,13-Dimethyl-2,16-dipyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B570993.png)

![6-(Chloromethyl)-4-hydroxy-2,3-dimethyl-7,8a-dihydroimidazo[4,5-g]quinazoline-8,9-dione](/img/structure/B570998.png)









